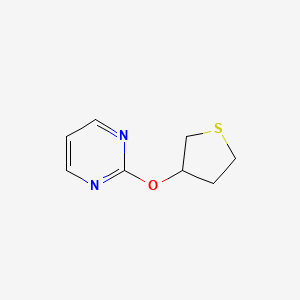

2-(Thiolan-3-yloxy)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, represents a cornerstone of heterocyclic chemistry. heteroletters.orgslideshare.net Its fundamental importance stems from its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. juniperpublishers.comsemanticscholar.org This natural occurrence has made the pyrimidine scaffold a subject of intense scientific interest, inspiring the synthesis and investigation of a vast array of derivatives. heteroletters.orgjuniperpublishers.com

In the realm of medicinal chemistry, pyrimidine derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. heteroletters.org This versatility has led to the development of numerous therapeutic agents with diverse pharmacological activities. nih.gov Marketed drugs containing the pyrimidine motif exhibit anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties, among others. heteroletters.orgnih.gov The structural diversity achievable through substitution on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly attractive framework in drug discovery and development. juniperpublishers.comfrontiersin.org Researchers continue to explore the synthesis of novel pyrimidine derivatives to address a myriad of diseases, including those with emerging drug resistance. heteroletters.org

Overview of Ether Linkages in Biologically Active Molecules

Ether linkages, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are a common and functionally significant feature in many biologically active molecules. vulcanchem.com This functional group is prevalent in natural products, including carbohydrates and lignin. vulcanchem.com The presence of an ether bond can have profound effects on a molecule's physical and biological properties. Structurally, the ether linkage introduces a bent geometry and can influence molecular conformation and lipophilicity. vulcanchem.com

The ether bond's relative stability compared to an ester linkage can be advantageous in the design of therapeutic agents, as it is less susceptible to hydrolysis by esterase enzymes in the body. vulcanchem.com This increased stability can lead to improved pharmacokinetic profiles. Furthermore, the oxygen atom of an ether can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at biological targets such as enzymes and receptors. vulcanchem.com The incorporation of ether linkages is a widely used strategy in medicinal chemistry to modulate a compound's solubility, permeability, and metabolic stability, thereby enhancing its potential as a drug candidate. vulcanchem.com Research into pyrimidine ether derivatives, for instance, has yielded compounds with promising bioactivity for applications in agriculture and medicine. frontiersin.org

Contextualizing 2-(Thiolan-3-yloxy)pyrimidine within Pyrimidine Ether Derivatives Research

The compound this compound is a specific example of a pyrimidine ether derivative. It features a pyrimidine ring linked at the 2-position to a saturated five-membered sulfur-containing ring, the thiolane (or tetrahydrothiophene), via an ether bond at the thiolane's 3-position. While specific research focusing exclusively on this compound is not widely documented in publicly available literature, its structural components suggest its relevance to ongoing research in heterocyclic and medicinal chemistry.

The synthesis of pyrimidine ether derivatives is an active area of investigation. frontiersin.org General synthetic strategies often involve the nucleophilic substitution reaction between a halogenated pyrimidine and an alcohol under basic conditions to form the ether linkage. vulcanchem.com For instance, the synthesis of analogous 2-((tetrahydrofuran-3-yl)oxy)pyridine derivatives, which share a similar ether-linked heterocyclic structure, often proceeds through such pathways. vulcanchem.com

Research into structurally related compounds provides context for the potential interest in this compound. For example, derivatives such as 2-methyl-4-(thiolan-3-yloxy)pyrimidine (B2978425) and 2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine are listed in chemical supplier catalogs, indicating their use as building blocks in synthetic chemistry. aablocks.comchemsrc.com The trifluoromethyl group, in particular, is a common substituent in medicinal chemistry known to enhance properties like metabolic stability and membrane permeability. vulcanchem.com The study of such analogs, which combine the pyrimidine core, an ether linkage, and a thiolane moiety, contributes to the broader understanding of how these structural features collectively influence a molecule's properties and potential biological activity.

The investigation of thieno[2,3-d]pyrimidines, which are fused heterocyclic systems containing a thiophene (B33073) and a pyrimidine ring, further underscores the interest in sulfur-containing pyrimidine derivatives. ijacskros.com These compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ijacskros.com While this compound is not a fused system, the presence of both the pyrimidine and a sulfur-containing heterocycle within the same molecule places it within this broader area of chemical exploration.

Below is a table of physicochemical properties for some related pyrimidine derivatives, which helps to contextualize the properties that might be expected for this compound.

| Property | 2-Methyl-4-(thiolan-3-yloxy)pyrimidine | 4-(Trifluoromethyl)pyrimidine-2-thiol | 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol |

| Molecular Formula | C9H12N2OS | C5H3F3N2S | C5H4F3N2OS |

| Molecular Weight | 196.27 g/mol | 180.15 g/mol | 197.16 g/mol |

| CAS Number | 2176126-08-0 | 136547-17-6 | 368-54-7 |

| Physical Form | Not specified | Solid | Not specified |

| Melting Point | Not specified | 164-166 °C | 246-250 °C |

This data is compiled from publicly available sources for related compounds and is for illustrative purposes. sigmaaldrich.comsigmaaldrich.com

Table of Mentioned Compounds

| Common/Trade Name | IUPAC Name |

| This compound | This compound |

| Cytosine | 4-amino-1H-pyrimidin-2-one |

| Thymine | 5-methyl-1H-pyrimidine-2,4-dione |

| Uracil | 1H-pyrimidine-2,4-dione |

| 2-methyl-4-(thiolan-3-yloxy)pyrimidine | 2-methyl-4-(thiolan-3-yloxy)pyrimidine |

| 2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine | 2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine |

| Thiolane | Tetrahydrothiophene |

| 2-((tetrahydrofuran-3-yl)oxy)pyridine | 2-((tetrahydrofuran-3-yl)oxy)pyridine |

| 4-(Trifluoromethyl)pyrimidine-2-thiol | 4-(Trifluoromethyl)-1H-pyrimidine-2-thione |

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | 4-hydroxy-6-(trifluoromethyl)-1H-pyrimidine-2-thione |

Structure

3D Structure

Properties

IUPAC Name |

2-(thiolan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-3-9-8(10-4-1)11-7-2-5-12-6-7/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGBRDGHFWSJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Thiolan 3 Yloxy Pyrimidine

Retrosynthetic Analysis of the 2-(Thiolan-3-yloxy)pyrimidine Scaffold

The design of a synthetic route to this compound begins with a retrosynthetic analysis, which involves a systematic deconstruction of the target molecule into simpler, commercially available starting materials.

Disconnection Strategies for the Pyrimidine-Oxygen Ether Bond

The most logical retrosynthetic disconnection of this compound is at the ether linkage, which simplifies the molecule into two key synthons: a pyrimidine (B1678525) electrophile and a thiolane-based nucleophile. This leads to two primary starting materials: a 2-halopyrimidine (typically 2-chloropyrimidine (B141910) or 2-bromopyrimidine) and Thiolan-3-ol. This approach is synthetically favorable as 2-halopyrimidines are known to be susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring. beilstein-journals.orgtestbook.combyjus.com

Alternative disconnections could involve a C-S bond cleavage within the thiolane ring or breaking the pyrimidine ring itself, but these are generally more complex and less common strategies for this type of target molecule. nih.gov

Considerations for Stereochemical Control at the Thiolane Moiety

The thiolane moiety in this compound contains a stereocenter at the C3 position. Consequently, the synthesis of enantiomerically pure forms of the target compound requires careful consideration of stereochemical control. This can be achieved in two main ways:

Use of a Chiral Pool Starting Material: The synthesis can commence with an enantiomerically pure form of Thiolan-3-ol, such as (R)-Thiolan-3-ol or (S)-Thiolan-3-ol. These chiral building blocks can be prepared through various methods, including the stereoselective reduction of a corresponding ketone or through biocatalytic approaches. scirp.orgrasayanjournal.co.in

Asymmetric Synthesis: An asymmetric synthesis could be employed to create the chiral center during the formation of the thiolane ring or during a functionalization step. This might involve the use of chiral catalysts or auxiliaries. beilstein-journals.orgmdpi.com

The choice of strategy will depend on the availability and cost of the chiral starting materials versus the complexity and efficiency of an asymmetric synthesis.

Established Approaches to Pyrimidine Ether Synthesis

The formation of the ether bond between the pyrimidine and thiolane moieties is the cornerstone of the synthesis. Several established methods are applicable, each with its own set of advantages and limitations.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines with Thiolan-3-ol Derivatives

Nucleophilic aromatic substitution (SNAr) is a widely used and effective method for the synthesis of aryloxy and heteroaryloxy ethers, particularly when the aromatic or heteroaromatic ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The pyrimidine ring is inherently electron-deficient, making the C2 position susceptible to nucleophilic attack.

In a typical procedure, a 2-halopyrimidine, such as 2-chloropyrimidine, is reacted with Thiolan-3-ol in the presence of a base. The base, commonly a metal hydride like sodium hydride (NaH) or a carbonate such as potassium carbonate (K₂CO₃), serves to deprotonate the hydroxyl group of Thiolan-3-ol, forming the more nucleophilic alkoxide. This alkoxide then attacks the C2 position of the 2-halopyrimidine, displacing the halide and forming the desired ether linkage. nih.govacs.org

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| 2-Chloropyrimidine | Thiolan-3-ol | NaH | DMF | Room Temp to 80 °C |

| 2-Bromopyrimidine (B22483) | Thiolan-3-ol | K₂CO₃ | Acetonitrile (B52724) | Reflux |

The reaction conditions, such as the choice of base, solvent, and temperature, can be optimized to maximize the yield and minimize side reactions. testbook.comchemrxiv.org

One-Pot Etherification Methodologies for Pyrimidine Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of this compound, a one-pot approach could involve the in-situ formation of the pyrimidine ring followed by the etherification step, or a tandem reaction sequence where the conditions for pyrimidine activation and ether formation are combined.

While a specific one-pot synthesis for this exact molecule is not prominently documented, general one-pot procedures for related pyrimidine derivatives often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a urea (B33335) or thiourea (B124793) derivative to form a pyrimidone, which is then functionalized in the same reaction vessel. rasayanjournal.co.inorganic-chemistry.orgorganic-chemistry.orgresearchgate.net Another approach could be a one-pot SNAr reaction where the starting materials and reagents are combined and subjected to conditions that facilitate both the formation of the nucleophile and the subsequent substitution. rsc.orgnih.gov

Cross-Coupling Reactions for Pyrimidine-Oxygen Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods in some cases.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. scispace.commdpi.commdpi.comorganic-chemistry.org In the context of this compound synthesis, this would involve the reaction of a 2-halopyrimidine with Thiolan-3-ol in the presence of a copper catalyst, often with a ligand and a base at elevated temperatures. While effective, traditional Ullmann conditions can be harsh.

Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a palladium-catalyzed route to aryl and heteroaryl ethers. mdpi.comnih.gov This reaction typically employs a palladium precatalyst and a specialized phosphine (B1218219) ligand. The reaction of a 2-halopyrimidine with Thiolan-3-ol under Buchwald-Hartwig conditions could offer a milder and more efficient alternative to the Ullmann condensation. The choice of ligand is crucial for the success of this transformation. nih.gov

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Catalyst | Ligand | Base | Key Advantages |

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Often none or simple ligands | K₂CO₃, Cs₂CO₃ | Cost-effective catalyst |

| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Biaryl phosphines (e.g., RuPhos, XPhos) | NaOtBu, K₃PO₄ | Milder conditions, broader scope |

The development of more active and stable catalyst systems continues to expand the utility of these cross-coupling reactions in the synthesis of complex molecules like this compound. sioc-journal.cnacs.org

Synthesis of Key Precursors for this compound

The synthesis of this compound is predicated on the availability of two primary building blocks: a functionalized halopyrimidine that acts as the electrophile and the thiolan-3-ol moiety which serves as the nucleophile. The assembly of the final compound typically proceeds via a nucleophilic aromatic substitution (SNAr), characteristic of Williamson ether synthesis.

Preparation of Functionalized Halopyrimidine Intermediates

The reactivity of the pyrimidine ring towards etherification at the C2-position necessitates the presence of a good leaving group, typically a halogen atom. 2-Chloropyrimidine and 2-bromopyrimidine are the most common intermediates for this purpose.

Standard synthetic routes to these halopyrimidines often start from 2-aminopyrimidine (B69317). Through a Sandmeyer-type reaction, the amino group is converted into a diazonium salt, which is subsequently displaced by a halide.

2-Chloropyrimidine : A widely used method involves the diazotization of 2-aminopyrimidine using sodium nitrite (B80452) in concentrated hydrochloric acid at low temperatures, typically between -15°C and -10°C. tandfonline.com Maintaining a low temperature is critical to prevent decomposition and maximize yield. tandfonline.com An alternative approach involves the direct treatment of 2-hydroxypyrimidine (B189755) hydrochloride with a chlorinating agent like phosphorus oxychloride (POCl₃). tandfonline.com

2-Bromopyrimidine : The synthesis of 2-bromopyrimidine follows a similar diazotization pathway but utilizes hydrobromic acid instead of hydrochloric acid. researchgate.net This intermediate is a versatile substrate for various cross-coupling and substitution reactions. researchgate.netacs.org

These 2-halopyrimidines serve as key electrophilic partners in SNAr reactions, where the electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the C2-position. nih.govresearchgate.net

Table 1: Selected Synthetic Methods for 2-Halopyrimidine Intermediates

| Intermediate | Precursor | Reagents | Key Conditions | Reference(s) |

|---|---|---|---|---|

| 2-Chloropyrimidine | 2-Aminopyrimidine | NaNO₂, conc. HCl | -15°C to -10°C | tandfonline.com |

| 2-Chloropyrimidine | 2-Hydroxypyrimidine | POCl₃ | Heat | tandfonline.com |

| 2-Bromopyrimidine | 2-Aminopyrimidine | NaNO₂, HBr | Low Temperature | researchgate.net |

Synthetic Routes to Chiral and Achiral Thiolan-3-ol Building Blocks

Thiolan-3-ol is the nucleophilic component in the synthesis. It can be prepared in both its racemic (achiral) and enantiomerically pure (chiral) forms. The stereochemistry of this precursor is critical, as it directly translates to the final product, a key consideration in the synthesis of pharmacologically active molecules. sci-hub.st

Achiral Synthesis : Racemic thiolan-3-ol is most commonly prepared through the reduction of the corresponding ketone, thiolan-3-one. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) are effective for this transformation. nih.gov

Chiral Synthesis : The demand for enantiomerically pure compounds has driven the development of asymmetric syntheses for thiolan-3-ol.

Biocatalytic Reduction : A prominent green chemistry approach is the enantioselective bioreduction of thiolan-3-one. This method employs whole-cell microorganisms (such as Penicillium or Aspergillus species) or isolated reductase enzymes. chemrxiv.org These biocatalysts can produce a specific enantiomer, for example (R)-thiolan-3-ol, with high optical purity. chemrxiv.org

Chiral Pool Synthesis : This strategy begins with a readily available, inexpensive chiral starting material. For instance, synthetic routes analogous to those for producing chiral 3-hydroxytetrahydrofuran (B147095) from L-malic acid or chiral butanetriols could be adapted. francis-press.com

The choice between achiral and chiral thiolan-3-ol depends on the ultimate application of the target molecule, with chiral synthesis being paramount for developing stereospecific therapeutic agents. sci-hub.st

Optimization of Reaction Conditions and Yields for this compound

The formation of the ether linkage in this compound is typically achieved via a Williamson ether synthesis, which in this context is an SNAr reaction. Optimizing conditions such as the catalytic system, solvent, and temperature is crucial for maximizing yield and minimizing side reactions.

Catalytic Systems in Pyrimidine Ether Synthesis

While some SNAr reactions on highly activated rings can proceed without a catalyst, the efficiency of pyrimidine ether synthesis can often be enhanced by catalytic systems.

Phase-Transfer Catalysis (PTC) : This is a highly effective technique for Williamson ether synthesis. asianpubs.orgias.ac.in A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a phosphonium (B103445) salt, facilitates the transfer of the deprotonated alkoxide (thiolan-3-olate) from an aqueous or solid phase into the organic phase where the halopyrimidine is dissolved. scirp.orgfzgxjckxxb.com This enhances the reaction rate and allows for milder conditions. fzgxjckxxb.com The catalytic activity can be influenced by the structure of the catalyst, with longer alkyl chains on the ammonium salt sometimes leading to higher yields. scirp.org

Palladium Catalysis : Although more commonly associated with C-C or C-N bond formation, palladium catalysts have also been developed for the synthesis of aryl ethers from aryl halides. nih.govgoogle.com These systems, typically involving a palladium source like Pd(OAc)₂ and specialized phosphine ligands, could be adapted for challenging pyrimidine ether syntheses, although they are less common for this specific transformation than PTC or uncatalyzed SNAr. nih.govresearchgate.net

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and temperature profoundly impacts the outcome of the SNAr reaction.

Solvent Effects : The rate of Williamson ether synthesis is highly dependent on the solvent.

Polar Aprotic Solvents : Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are frequently used. numberanalytics.com They are effective at solvating the cation of the alkoxide salt while leaving the alkoxide anion relatively free and highly nucleophilic, thus accelerating the SN2/SNAr reaction. numberanalytics.comacsgcipr.org

Protic Solvents : Alcohols can be used, but they may decrease the reaction rate by forming hydrogen bonds with the alkoxide nucleophile, reducing its reactivity. nih.gov However, for SNAr reactions on electron-deficient heteroaromatics, water has been shown to be a surprisingly effective and green solvent, sometimes providing higher yields than organic solvents. sci-hub.stnih.gov This may be due to an "on-water" effect where the reaction is accelerated at the interface of the immiscible reactants. nih.gov

Temperature Effects : Temperature is a critical parameter to control. Increasing the temperature generally increases the reaction rate. numberanalytics.com However, for SNAr reactions, elevated temperatures (e.g., 80–100 °C) are often necessary to achieve a reasonable rate. researchgate.net Care must be taken, as excessively high temperatures can lead to side reactions and decomposition. numberanalytics.com For highly reactive substrates, the reaction may even proceed at room temperature. chemrxiv.org

Table 2: Influence of Reaction Conditions on Pyrimidine Ether Synthesis

| Parameter | Condition | Effect on Reaction | Reference(s) |

|---|---|---|---|

| Solvent | Polar Aprotic (DMF, DMSO) | Enhances nucleophilicity, increases rate | numberanalytics.com |

| Protic (Ethanol, Water) | Can reduce rate via H-bonding; water can be effective for SNAr | nih.govnih.gov | |

| Temperature | Increased Temperature | Increases reaction rate | numberanalytics.com |

| Excessive Temperature | May lead to side reactions/decomposition | numberanalytics.com | |

| Base | Strong Base (NaH, KOtBu) | Effectively generates alkoxide for high yields | numberanalytics.com |

Green Chemistry Principles in Synthesis Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact.

Microwave-Assisted Synthesis : The use of microwave irradiation is a prominent green technique that dramatically reduces reaction times for pyrimidine synthesis and Williamson ether reactions, often from hours to minutes. researchgate.netorientjchem.orgbenthamdirect.com This method frequently leads to higher yields and cleaner reactions compared to conventional heating. researchgate.nettandfonline.com

Alternative Solvents : The use of environmentally benign solvents is a core principle. As mentioned, water can be an excellent solvent for SNAr reactions involving pyrimidines. sci-hub.stnih.gov Other green solvents like ethanol (B145695) may also be employed.

Catalysis : The use of efficient, recyclable catalysts aligns with green principles. Phase-transfer catalysts are considered green as they reduce the need for harsh organic solvents and can often be used in small quantities. francis-press.comfzgxjckxxb.com The development of catalysts from renewable sources, such as waste banana peels for Williamson synthesis, represents a frontier in this area. benthamdirect.com

By integrating these principles, the synthesis of this compound can be designed to be more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic and Spectrometric Characterization of 2 Thiolan 3 Yloxy Pyrimidine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation AnalysisSimilarly, there is no available mass spectrometry data, including high-resolution mass spectrometry (HRMS), for this specific compound. MS and HRMS data are crucial for determining the exact molecular weight and elemental composition, as well as for analyzing the fragmentation patterns to further support structural elucidation.

The absence of this foundational analytical data prevents the creation of a scientifically accurate and informative article as per the user's request. The required data tables and detailed research findings for each specified subsection cannot be populated without primary or referenced experimental results.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a critical analytical technique for the structural elucidation of novel compounds. In the case of 2-(Thiolan-3-yloxy)pyrimidine, Electron Impact Mass Spectrometry (EI-MS) would provide detailed information about its molecular weight and fragmentation pathways, which are essential for confirming its proposed structure. The fragmentation of pyrimidine (B1678525) derivatives is often characterized by the successive loss of functional groups and the decomposition of the heterocyclic rings. sapub.org

The molecular ion peak (M+) for this compound (C8H10N2OS) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The presence of a sulfur atom would also give rise to a characteristic M+2 peak with a relative abundance of approximately 4.4% of the M+ peak, corresponding to the natural abundance of the ³⁴S isotope. researchgate.net

The fragmentation of this compound would likely proceed through several key pathways based on the lability of its structural components:

Cleavage of the Ether Bond: The C-O bond between the pyrimidine and thiolane rings is a likely site for initial fragmentation. This can occur in two ways:

Cleavage yielding a pyrimidin-2-oxy radical and a thiolane cation.

Cleavage resulting in a pyrimidine cation and a thiolan-3-yloxy radical.

Fragmentation of the Thiolane Ring: The saturated thiolane ring can undergo fragmentation through the loss of stable neutral molecules. A common fragmentation pathway for five-membered rings is the loss of ethylene (B1197577) (C₂H₄, 28 Da). Another characteristic fragmentation would be the loss of a thioformaldehyde (B1214467) (CH₂S, 46 Da) or a sulfhydryl radical (•SH, 33 Da).

Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself, being aromatic, is relatively stable but can fragment following initial cleavages. sphinxsai.com Common losses include the elimination of hydrogen cyanide (HCN, 27 Da) or cyano radicals (•CN, 26 Da). iosrjournals.org

A plausible fragmentation cascade could involve the initial loss of the thiolane moiety, followed by the systematic breakdown of the remaining pyrimidine structure. The analysis of these fragmentation patterns, by comparing observed m/z values to logical neutral losses, allows for the unambiguous confirmation of the connectivity of the atoms within the molecule. whitman.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Fragment |

|---|---|---|

| 182 | [C₈H₁₀N₂OS]⁺• | Molecular Ion (M⁺•) |

| 154 | [C₈H₆N₂OS]⁺• | H₂C=CH₂ |

| 125 | [C₅H₅N₂O]⁺ | •C₃H₅S |

| 96 | [C₄H₄N₂O]⁺• | C₄H₆S |

X-ray Crystallography for Absolute Structure Determination

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for obtaining an unambiguous structural determination of a molecule. researchgate.net By irradiating a suitable single crystal with an X-ray beam, a unique diffraction pattern is generated. iastate.edu The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the precise positions of the atoms can be determined. mdpi.com

For this compound, an SC-XRD analysis would yield:

Absolute Configuration: Determination of the stereochemistry at the chiral C-3 position of the thiolane ring.

Bond Parameters: Precise measurements of all bond lengths and angles, such as the C-O-C ether linkage angle and the C-S-C angle within the thiolane ring.

Conformational Details: The torsion angles defining the orientation of the thiolane ring relative to the pyrimidine ring and the conformation (e.g., envelope or twist) of the thiolane ring itself.

Supramolecular Assembly: Information on intermolecular interactions, such as hydrogen bonds or π–π stacking, that stabilize the crystal lattice. researchgate.netacs.org

While specific crystal data for this compound is not publicly available, Table 2 presents typical data that would be obtained from such an analysis, based on published structures of related pyrimidine derivatives. mdpi.comresearchgate.netacs.org

Table 2: Representative Single Crystal X-ray Diffraction Data

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂OS |

| Formula Weight | 182.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.717 |

| b (Å) | 14.048 |

| c (Å) | 27.374 |

| β (°) | 90.25 |

| Volume (ų) | 3733.9 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential technique used when suitable single crystals cannot be grown. It is also widely used for analyzing the bulk properties of a crystalline material. researchgate.netjst.go.jp In PXRD, a sample composed of many randomly oriented microcrystals (a powder) is irradiated with X-rays, producing a characteristic diffraction pattern of concentric rings. iastate.edu This pattern serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu

The applications of PXRD for this compound include:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from SC-XRD data can confirm the identity and purity of a synthesized batch.

Polymorph Screening: Identifying the existence of different crystalline forms (polymorphs), which may have different physical properties.

Crystallinity Assessment: Determining the degree of crystallinity in a bulk sample, distinguishing between crystalline and amorphous material.

While it provides less structural detail than SC-XRD, PXRD is a rapid and invaluable tool for quality control and material characterization in solid-state chemistry. aip.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. scifiniti.com The spectra arise from the absorption (IR) or scattering (Raman) of photons that excite molecular vibrations. asianpubs.org A combined analysis provides a comprehensive vibrational profile of this compound.

The key functional groups and their expected vibrational frequencies are:

Pyrimidine Ring:

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=N and C=C ring stretching vibrations produce a series of characteristic bands in the 1600-1400 cm⁻¹ region. chimicatechnoacta.ru

Ring breathing modes, which are often strong in Raman spectra, are expected in the fingerprint region around 1000 cm⁻¹. researchgate.netmdpi.com

Thiolane Ring:

Aliphatic C-H stretching vibrations of the CH₂ groups occur in the 3000-2850 cm⁻¹ range.

CH₂ scissoring (bending) vibrations are found near 1465 cm⁻¹. spectroscopyonline.com

The C-S stretching vibration is typically weak in the IR spectrum but may be more prominent in the Raman spectrum, appearing in the 700-600 cm⁻¹ range.

Ether Linkage (C-O-C):

The most characteristic vibrations are the asymmetric and symmetric C-O-C stretches. The strong, broad asymmetric stretch is expected in the 1260-1000 cm⁻¹ region.

Table 3: General IR and Raman Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch (Pyrimidine) | IR, Raman |

| 3000-2850 | Aliphatic C-H Stretch (Thiolane) | IR, Raman |

| 1600-1550 | C=N Ring Stretch | IR, Raman |

| 1500-1400 | C=C Ring Stretch | IR, Raman |

| 1465 | CH₂ Scissoring | IR |

| 1250-1150 | Asymmetric C-O-C Stretch | IR |

| 1050-1000 | Symmetric C-O-C Stretch | Raman |

| ~1000 | Pyrimidine Ring Breathing | Raman |

The comparison of experimental spectra with those of related molecules like pyrimidine, thiolane, and various aryl ethers aids in making precise assignments. asianpubs.orgutwente.nlcapes.gov.br

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. mdpi.com This experimental data is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula, and by extension, the molecular formula if the molecular weight is known. imist.ma

For this compound, the molecular formula is C₈H₁₀N₂OS. The theoretical elemental composition is calculated as follows:

Molecular Weight = (8 × 12.011) + (10 × 1.008) + (2 × 14.007) + (1 × 15.999) + (1 × 32.06) = 182.24 g/mol

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % | Experimental Mass % |

|---|---|---|---|

| Carbon | C | 52.72% | (To be determined) |

| Hydrogen | H | 5.53% | (To be determined) |

| Nitrogen | N | 15.37% | (To be determined) |

| Sulfur | S | 17.60% | (To be determined) |

The standard procedure involves combusting a small, precisely weighed sample of the pure compound. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured, and a separate analysis is used for sulfur. The experimental percentages are considered valid if they fall within an acceptable margin of error (typically ±0.4%) of the calculated theoretical values. This validation is a cornerstone of chemical characterization for any newly synthesized compound. mdpi.com

Computational Investigations of 2 Thiolan 3 Yloxy Pyrimidine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. jchemrev.com By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometry and various chemical descriptors. jcsp.org.pksamipubco.com For heterocyclic compounds like pyrimidine (B1678525) derivatives, DFT calculations are commonly performed using functionals such as B3LYP with basis sets like 6-311G or higher to achieve a balance between accuracy and computational cost. bohrium.comresearchgate.netorientjchem.org

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.orgnih.gov

For 2-(Thiolan-3-yloxy)pyrimidine, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the sulfur atom of the thiolane ring, which possess lone pairs of electrons. The LUMO is anticipated to be distributed across the electron-deficient pyrimidine ring. researchgate.net This distribution indicates that the molecule can engage in charge transfer interactions, which are crucial for many chemical and biological processes. malayajournal.org

Table 1: Representative FMO Properties for Pyrimidine Derivatives This table presents typical values derived from computational studies on related pyrimidine structures to illustrate the expected properties of this compound.

| Parameter | Representative Value (eV) | Implication |

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.3 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.2 | High kinetic stability and low reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comlibretexts.org The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

In a MEP analysis of this compound, the most negative potential (red/yellow regions) would be concentrated around the nitrogen atoms of the pyrimidine ring and the ether oxygen atom, indicating these are the primary sites for hydrogen bonding and interactions with electrophiles. nih.govajchem-a.com Conversely, positive potential (blue regions) would be located around the hydrogen atoms, particularly those on the pyrimidine ring, making them susceptible to nucleophilic attack. malayajournal.org

Acidity Constant (pKa) Estimation and Tautomerism Studies

Computational methods, particularly DFT combined with continuum solvation models like the Polarizable Continuum Model (PCM), can be used to estimate the acidity constant (pKa) of ionizable groups within a molecule. jchemrev.com The pKa is a measure of a compound's acidity in a solution and is crucial for understanding its behavior in a biological environment. nih.gov

The pyrimidine ring in this compound contains nitrogen atoms that can be protonated. Computational studies on similar nitrogen-containing heterocycles are used to predict the pKa values associated with these protonation equilibria. mdpi.comchemrxiv.org These calculations can also explore the relative stability of different tautomeric forms. nih.govcdnsciencepub.com For this compound, tautomerism could involve the migration of a proton between the nitrogen atoms of the pyrimidine ring, although the alkoxy substituent generally stabilizes the depicted form. The relative energies of different tautomers can be calculated to determine the most stable isomer in various environments. mdpi.com

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ekb.eg This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand-protein recognition. jmchemsci.comnih.gov

Ligand-Protein Binding Mode Analysis and Interaction Profiling

Docking simulations of this compound into the active site of a relevant protein (e.g., a kinase or a receptor) would reveal its binding mode and key interactions. researchgate.net The analysis typically identifies several types of non-covalent interactions:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the ether oxygen are potential hydrogen bond acceptors, while any N-H groups on the protein side chains could act as donors.

Hydrophobic Interactions: The hydrocarbon portions of the thiolane ring and the pyrimidine ring can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.

π-Interactions: The aromatic pyrimidine ring can engage in π-π stacking or π-cation interactions with aromatic or charged residues of the protein.

Table 2: Hypothetical Interaction Profile of this compound with a Protein Kinase Active Site This table is an illustrative example of the types of interactions that would be analyzed in a typical docking study.

| Interaction Type | Ligand Moiety | Potential Protein Residue |

| Hydrogen Bond (Acceptor) | Pyrimidine N1 | Backbone NH of Valine |

| Hydrogen Bond (Acceptor) | Pyrimidine N3 | Side chain NH of Lysine |

| Hydrophobic Contact | Thiolane Ring | Side chain of Leucine, Isoleucine |

| π-π Stacking | Pyrimidine Ring | Side chain of Phenylalanine, Tyrosine |

Prediction of Binding Affinities and Free Energies

Following the determination of the binding pose, scoring functions are used to estimate the binding affinity between the ligand and the protein. nih.gov These scores provide a qualitative ranking of different ligands or binding poses. For more quantitative predictions, binding free energies can be calculated using more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). biorxiv.orgarxiv.org These calculations provide an estimate of the binding free energy (ΔG), which is directly related to the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.govrsc.orgu-strasbg.fr A lower binding free energy indicates a more stable protein-ligand complex and higher binding affinity. nih.gov

Table 3: Sample Predicted Binding Affinities for a Ligand-Protein Complex This table shows representative data formats for reporting predicted binding affinities.

| Scoring Function/Method | Predicted Value | Unit |

| Docking Score | -8.5 | kcal/mol |

| Binding Free Energy (ΔG) | -11.2 | kcal/mol |

| Predicted Inhibition Constant (Ki) | 150 | nM |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with its environment, such as a biological receptor.

Studies on related pyrimidine derivatives have utilized MD simulations to:

Assess Conformational Stability: By simulating the molecule over a period of nanoseconds, researchers can identify the most stable, low-energy conformations. researchgate.net For this compound, this would involve analyzing the rotational barrier around the C-O-C ether bond and the conformational preferences of the five-membered thiolane ring.

Understand Dynamic Interactions: When studying the interaction of a ligand with a protein, MD simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of solvent molecules. rsc.org For instance, simulations can show how the pyrimidine nitrogen atoms might form hydrogen bonds and how the lipophilic thiolane ring could engage in hydrophobic interactions within a binding pocket. rsc.orgtandfonline.com

Calculate Binding Free Energies: Techniques like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its receptor, providing a quantitative measure of binding affinity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For pyrimidine ether derivatives, these descriptors can be categorized as:

Constitutional Descriptors: These describe the basic molecular composition, such as the number of atoms, bonds, and specific functional groups (e.g., the number of aromatic ether functionalities, nRORPh). rsc.orgnih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment. researchgate.net

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and can include steric and hydrophobic fields. sci-hub.se

Once the descriptors are calculated for a set of known active and inactive molecules, a statistical model is developed to correlate these descriptors with the observed biological activity. Common statistical methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most relevant descriptors to the activity. researchgate.netsci-hub.se

Partial Least Squares (PLS): A method similar to MLR, PLS is particularly useful when the number of descriptors is large or when there is collinearity among them. rsc.orgnih.gov

Artificial Neural Networks (ANN): These are non-linear models inspired by the structure of the human brain and can capture complex relationships between structure and activity. researchgate.netresearchgate.net

The selection of the most relevant descriptors is a critical step. Techniques like stepwise regression or genetic algorithms are often employed to identify a small subset of descriptors that provides the best predictive power. researchgate.net For pyrimidine derivatives, studies have shown that descriptors related to atomic properties like electronegativity and polarizability, as well as the presence of specific structural fragments, are often crucial for explaining their biological activity. nih.gov

Table 1: Examples of Descriptors Used in QSAR Models for Pyrimidine Derivatives

| Descriptor Type | Example Descriptor | Description | Reference |

| Constitutional | nRORPh | Number of aromatic ether functionalities | nih.gov |

| Constitutional | C-001 | Number of CH3 groups | nih.gov |

| Quantum-Chemical | EHOMO | Energy of the Highest Occupied Molecular Orbital | researchgate.net |

| Quantum-Chemical | µD | Dipole Moment | researchgate.net |

| 3D-Descriptor | LogP | Logarithm of the partition coefficient (lipophilicity) | sci-hub.seresearchgate.net |

A QSAR model is only useful if it is robust and has good predictive power. Therefore, rigorous validation is essential. Validation is typically performed using both internal and external methods:

Internal Validation: This process assesses the stability and robustness of the model using the same data that was used to build it. A common technique is Leave-One-Out (LOO) cross-validation , which involves systematically removing one compound from the dataset, rebuilding the model with the remaining compounds, and then predicting the activity of the removed compound. rsc.org The quality of the internal validation is often judged by the cross-validated correlation coefficient (Q² or R²CV). A Q² value greater than 0.5 is generally considered indicative of a robust model. rsc.orgresearchgate.net

External Validation: This is the most stringent test of a model's predictive ability. The model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. rsc.orgresearchgate.net The predictive power is then assessed by comparing the predicted activities with the experimentally measured activities for the test set.

Several statistical parameters are used to evaluate the quality of a QSAR model. These are often presented in a table to allow for easy comparison between different models.

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Typical Good Value | Reference |

| Correlation Coefficient | R² | Measures the goodness of fit of the model to the training data. | > 0.8 | researchgate.net |

| Cross-validated R² | Q² (or R²CV) | Measures the predictive ability of the model during internal validation. | > 0.5 | rsc.orgresearchgate.net |

| F-statistic | F | A measure of the statistical significance of the regression model. | High value | rsc.org |

| Root Mean Square Error | RMSE | The standard deviation of the prediction errors (residuals). | Low value | researchgate.net |

| External Validation R² | R²test | The correlation coefficient for the external test set. | > 0.6 | rsc.orgresearchgate.net |

Studies on pyrimidine derivatives have successfully developed and validated QSAR models for various biological activities. researchgate.netresearchgate.netsci-hub.se These models have highlighted the importance of features like hydrophobicity, steric properties, and specific substituent patterns in determining the activity of these compounds. sci-hub.se For a molecule like this compound, a validated QSAR model could predict its potential activity and guide further experimental investigation.

Molecular Interactions and Biological Activity Mechanisms of 2 Thiolan 3 Yloxy Pyrimidine Derivatives

In Vitro Biological Activity Screening of Pyrimidine (B1678525) Derivatives

The biological potential of pyrimidine derivatives has been extensively evaluated through various in vitro screening methods. These studies have unveiled significant inhibitory activities against various enzymes, as well as antioxidant, antimicrobial, and antiviral properties.

Derivatives of pyrimidine have been identified as potent inhibitors of several key enzymes implicated in a range of diseases.

Cyclooxygenase (COX-1/2) Inhibition: The anti-inflammatory potential of pyrimidine derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. nih.govrsc.org Studies have shown that certain pyrimidine derivatives exhibit selective inhibition of COX-2, an isoform induced during inflammation, over the constitutive COX-1, which is important for maintaining gastric mucosal lining. nih.govmdpi.commdpi.com For instance, newly synthesized pyrimidine-5-carbonitrile derivatives were found to be potent COX-2 inhibitors, with compounds 3b , 5b , and 5d showing IC₅₀ values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively, comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 0.17 µM). mdpi.com Similarly, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated notable COX-2 inhibition. nih.govtandfonline.com Certain pyridopyrimidinone derivatives also showed superior COX-2 inhibition (IC₅₀ = 0.67–1.02 µM) compared to celecoxib (IC₅₀ = 1.11 µM). dovepress.com

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders. acs.org Several studies have demonstrated the tyrosinase inhibitory potential of pyrimidine derivatives. nih.govrsc.orgmdpi.comacs.org For example, a series of novel bis-pyrimidine derivatives were evaluated, with compound 6P emerging as the most potent inhibitor, showing an IC₅₀ value of 12.36 µM, which is more potent than the standard inhibitor kojic acid (IC₅₀ = 16.69 µM). tandfonline.com Another study on 2,6-diamino-4-chloropyrimidine derivatives identified compounds 1a and 1d as effective mushroom tyrosinase inhibitors with IC₅₀ values of 24.68 µM and 24.45 µM, respectively. nih.govmdpi.com Kinetic studies revealed that these compounds act as noncompetitive inhibitors. nih.govmdpi.com

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a vital enzyme in the synthesis of nucleic acid precursors, making it a key target for antimicrobial and anticancer therapies. rsc.org Many pyrimidine derivatives, particularly those with a 2,4-diamino substitution, have been developed as DHFR inhibitors. rsc.org For instance, a series of thieno[2,3-d]pyrimidine-4-one derivatives were synthesized, and compound 20 was found to be a more potent DHFR inhibitor (IC₅₀ = 0.20 µM) than the established drug methotrexate (B535133) (IC₅₀ = 0.22 µM). core.ac.uk Another study on trimethoprim (B1683648) analogs revealed several potent human DHFR inhibitors, with IC₅₀ values ranging from 0.88 to 2.09 µM.

Glucosamine-6-Phosphate (GlcN-6-P) Synthase Inhibition: GlcN-6-P synthase is crucial for the biosynthesis of the cell walls in microorganisms, presenting a target for antimicrobial agents. google.com Pyrimidine derivatives have been investigated as potential inhibitors of this enzyme. Molecular docking studies on a series of 4-[2-Amino-6-(substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide derivatives suggested they act as good inhibitors of GlcN-6P synthase. Current time information in Bangalore, IN. The enzyme catalyzes a complex reaction involving glutamine hydrolysis and sugar isomerization, and its inhibition can have a lethal effect on fungi and bacteria. ethernet.edu.et

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that plays a role in cell proliferation, and its overactivity is linked to various cancers. Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, are prominent among EGFR inhibitors. A series of thieno[3,2-d]pyrimidine (B1254671) derivatives were designed as third-generation EGFR inhibitors, with compounds 6l and 6o showing selective inhibition of the EGFRL858R/T790M mutant. Another study on pyrazolo[3,4-d]pyrimidine derivatives identified compound 16 as a potent EGFR tyrosine kinase inhibitor with an IC₅₀ of 0.034 µM. Thieno[2,3-d]pyrimidine (B153573) derivative 5b also showed significant inhibition against both wild-type and mutant EGFR, with IC₅₀ values of 37.19 nM and 204.10 nM, respectively.

| Compound Class | Target Enzyme | Key Findings (IC₅₀) | Reference Compound (IC₅₀) | Citations |

|---|---|---|---|---|

| Pyrimidine-5-carbonitriles | COX-2 | 0.16 - 0.20 µM | Celecoxib (0.17 µM) | mdpi.com |

| Bis-pyrimidines | Tyrosinase | 12.36 µM | Kojic Acid (16.69 µM) | tandfonline.com |

| Thieno[2,3-d]pyrimidine-4-ones | DHFR | 0.20 µM | Methotrexate (0.22 µM) | core.ac.uk |

| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | 0.034 µM | - | |

| Thieno[2,3-d]pyrimidines | EGFRWT | 37.19 nM | - |

Free radicals and oxidative stress are implicated in numerous diseases, and antioxidants can mitigate this damage. Pyrimidine derivatives have been evaluated for their antioxidant potential using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. mdpi.com

A study of novel 4H-chromenes containing a pyrimidine-2-thione moiety showed that the derivatives exhibited significant DPPH radical scavenging activity, with IC₅₀ values less than 42 µg/ml. In another study, pyrimidine acrylamides were assessed for their ability to inhibit lipid peroxidation. dovepress.com Compound 7 , the pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid, demonstrated the highest activity, inhibiting lipid peroxidation by 82%. dovepress.com However, in the DPPH assay, most of these acrylamide (B121943) compounds showed limited activity. dovepress.com Pyrido[2,3-d]pyrimidine derivatives were also found to be strong inhibitors of lipid peroxidation, with some compounds showing inhibitory activity as high as 99%. mdpi.com

| Compound Class | Assay | Activity/Potency (IC₅₀ or % Inhibition) | Citations |

|---|---|---|---|

| Chromenopyrimidinethiones | DPPH Scavenging | IC₅₀ < 42 µg/ml | |

| Pyrimidine Acrylamides | Lipid Peroxidation Inhibition | Up to 82% inhibition | dovepress.com |

| Pyrido[2,3-d]pyrimidines | Lipid Peroxidation Inhibition | Up to 99% inhibition | mdpi.com |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides | DPPH Scavenging | IC₅₀ = 46.31 - 48.81 µM |

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Current time information in Bangalore, IN. Pyrimidine derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal properties.

A study focused on derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide, a close structural analog to the title compound class, revealed potent antimicrobial activity. The derivative prepared with acetophenone (B1666503) showed good antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.05 to 0.5 µg/ml and antifungal activity against C. albicans with an MIC of 0.05 µg/ml. The nature of substituents on the hydrazide fragment was found to significantly influence the antimicrobial potency.

Other studies have also highlighted the antimicrobial effects of various pyrimidine scaffolds. Thieno[2,3-d]pyrimidinedione derivatives displayed potent activity against multi-drug resistant Gram-positive organisms, including MRSA and VRE, with MIC values in the 2–16 mg/L range. Similarly, new thieno[2,3-d]pyrimidine derivatives showed significant antibacterial and antifungal activities against a range of pathogens, including Pseudomonas sp., E. coli, and Aspergillus niger.

| Compound Class | Microorganism | Activity (MIC) | Citations |

|---|---|---|---|

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | Various Bacteria | 0.05 - 0.5 µg/ml | |

| Candida albicans | 0.05 µg/ml | ||

| Thieno[2,3-d]pyrimidinediones | Gram-positive bacteria (MRSA, VRE) | 2 - 16 mg/L | |

| Thieno[2,3-d]pyrimidine derivatives | Pseudomonas sp., E. coli, A. niger | Significant activity |

Pyrimidine derivatives are integral to many antiviral therapies, and research continues to explore new compounds for this purpose. Several studies have evaluated pyrimidine derivatives against a variety of viruses.

For instance, certain 2-thiopyrimidine-5-carbonitrile derivatives were tested for their antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. Compounds 2 , 7a , and 7c from this series showed promising results. In another study, thieno[2,3-d]pyrimidine nucleosides were synthesized and screened against Herpes Simplex Virus type-1 (HSV-1) and Hepatitis A virus (HAV). One of the compounds demonstrated a notable effect against HSV-1, though none were active against HAV. The antiviral potential of thieno[2,3-d]pyrimidine derivatives has also been linked to the inhibition of human immunodeficiency virus reverse transcriptase (HIV RT).

Antimicrobial Activity Evaluations

Proposed Mechanisms of Action at the Molecular Level

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design. The activities observed in vitro often stem from specific interactions at the molecular level, such as the disruption of essential biochemical pathways.

A primary mechanism of action for many biologically active pyrimidine derivatives is the interference with critical biosynthetic pathways, particularly those involved in the synthesis of nucleic acids.

The inhibition of Dihydrofolate Reductase (DHFR) is a classic example of this mechanism. DHFR is essential for regenerating tetrahydrofolate from dihydrofolate, a process required for the synthesis of purines and thymidylate, which are building blocks of DNA. rsc.org By inhibiting DHFR, pyrimidine derivatives effectively block DNA synthesis, leading to cell growth arrest and death, which is the basis for their use as antibacterial and anticancer agents.

Similarly, the inhibition of GlcN-6-P synthase disrupts the pathway for producing amino sugar-containing macromolecules like peptidoglycan and chitin, which are essential components of bacterial and fungal cell walls, respectively. google.com This interference with cell wall biosynthesis is a targeted mechanism that can lead to a bactericidal or fungicidal effect.

No Publicly Available Data on the Specific Molecular Interactions and Biological Activity of 2-(Thiolan-3-yloxy)pyrimidine

Following a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the receptor binding, signal transduction modulation, or conceptual frameworks for cellular pathway modulation for the chemical compound This compound .

Extensive searches were conducted to locate research findings detailing the molecular and cellular activities of this specific compound and its derivatives. These inquiries, aimed at uncovering data for an analysis of its biological mechanisms, did not yield any studies that would allow for a substantive discussion on the topics of:

Interference with Biosynthetic Pathways (e.g., nucleic acid synthesis)

Conceptual Frameworks for Cellular Pathway Modulation

While the broader class of pyrimidine derivatives is a subject of extensive research in medicinal chemistry, with many compounds showing diverse biological activities, data pertaining specifically to the this compound scaffold is absent from the accessible scientific record. A patent was identified that mentioned the "thiolan-3-yl" group as a potential component of a different pyrimidine-based structure investigated for activity as aryl hydrocarbon receptor antagonists, but it did not provide any concrete biological data for this compound itself.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the specific molecular interactions and biological activity mechanisms of this compound derivatives as outlined in the request. The creation of such an article would require non-existent research findings.

Structure Activity Relationship Sar Studies for 2 Thiolan 3 Yloxy Pyrimidine Analogues

Impact of Thiolane Ring Substitutions on Biological Activity

The introduction of substituents onto the thiolane ring can exert both electronic and steric effects, which in turn modulate the biological activity of the parent compound.

Steric Effects: The size and shape of substituents on the thiolane ring introduce steric bulk, which can dictate the molecule's preferred conformation and its ability to fit into a binding pocket. ubaya.ac.idujpronline.com Large, bulky groups may cause steric hindrance, preventing optimal interaction with a receptor, while smaller substituents might allow for a more favorable binding orientation. mdpi.com The rigidity of the thiolane ring itself imposes conformational constraints that are critical for molecular recognition. vulcanchem.com

Table 1: Predicted Effects of Thiolane Ring Substituents on Physicochemical Properties

| Substituent Type | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Biological Activity |

| Small Alkyl Groups (e.g., -CH₃) | Weakly electron-donating | Minimal steric hindrance | May improve lipophilicity and membrane permeability. |

| Halogens (e.g., -F, -Cl) | Electron-withdrawing | Moderate steric bulk | Can alter binding interactions and metabolic stability. mdpi.com |

| Hydroxyl Groups (-OH) | Electron-withdrawing (inductive), Electron-donating (resonance) | Can act as H-bond donor/acceptor | May introduce key hydrogen bonding interactions with the target. |

| Amino Groups (-NH₂) | Electron-donating | Can act as H-bond donor/acceptor | Can form salt bridges and hydrogen bonds, potentially increasing affinity. |

This table is generated based on general principles of medicinal chemistry and may not reflect the specific outcomes for all 2-(thiolan-3-yloxy)pyrimidine analogues.

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity. numberanalytics.com The thiolane ring in this compound contains a stereocenter at the 3-position, and the introduction of other substituents can create additional stereocenters. The specific stereoisomer can profoundly impact how the molecule interacts with its chiral biological target, such as a receptor or enzyme. bepls.comnumberanalytics.com

Different enantiomers or diastereomers of a compound can exhibit vastly different biological activities, with one isomer being highly potent while the other is inactive or even exhibits off-target effects. numberanalytics.com This is because the precise spatial orientation of functional groups is often necessary for optimal binding to a target. vulcanchem.com For instance, studies on optically active pyrimidine (B1678525) derivatives have shown that the absolute configuration of a stereogenic center can significantly influence binding affinity and selectivity for specific receptors. mdpi.com Therefore, controlling the stereochemistry of the thiolane ring is a key aspect of optimizing the therapeutic potential of these analogues.

Electronic and Steric Effects of Substituents

Substituent Effects on the Pyrimidine Core at C2, C4, C5, and C6 Positions

The pyrimidine ring is a versatile scaffold in medicinal chemistry, and its biological activity can be extensively modulated by introducing various substituents at its different positions. researchgate.nettandfonline.com The electronic properties and steric bulk of these substituents can influence the molecule's interaction with biological targets, affecting its efficacy and selectivity. rsc.org

The reactivity of the pyrimidine ring can be tuned by the introduction of substituents. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) increase the ring's nucleophilicity. nih.govacs.org

Studies on 2-sulfonylpyrimidines have demonstrated that the reactivity can be modulated over a wide range by introducing EWGs (like -CF₃, -NO₂) or EDGs (like -NH₂, -OMe) on the pyrimidine ring. nih.govacs.org For example, substitution at the 5-position was found to have the most significant impact on reactivity, with strong EWGs drastically increasing the reaction rate. acs.org This modulation of reactivity is crucial for compounds that may act as covalent inhibitors or require specific electronic properties for non-covalent interactions.

Table 2: Influence of Substituents on Pyrimidine Reactivity

| Position | Substituent | Electronic Effect | Impact on Reactivity |

| C5 | -NO₂ | Strong Electron-Withdrawing | Drastically increases electrophilicity. acs.org |

| C5 | -CF₃ | Strong Electron-Withdrawing | Significantly increases electrophilicity. acs.org |

| C4/C6 | -NH₂ | Strong Electron-Donating | Increases nucleophilicity. nih.gov |

| C4/C6 | -OCH₃ | Electron-Donating | Increases nucleophilicity. nih.gov |

This table is based on findings from studies on 2-sulfonylpyrimidines and illustrates the general principles of substituent effects on pyrimidine reactivity.

The position of a substituent on the pyrimidine ring can have a profound effect on the biological activity of the molecule. Even with the same substituent, moving it from one position to another can alter the molecule's shape, electronic distribution, and hydrogen bonding patterns, leading to different interactions with the biological target.

For instance, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, it was noted that different substituents attached at various positions on a benzene (B151609) ring appended to the core resulted in significantly different inhibition rates of cancer cells. scielo.br This suggests that the position of the substituent is a critical factor for activity. Similarly, generating isomeric "matched pairs" where a substituent is placed at either the 4- or 5-position of a pyrimidine ring has been used to determine which position has a stronger effect on reactivity. nih.govacs.org In the context of this compound analogues, exploring the positional isomerism of substituents on the pyrimidine core is essential for a comprehensive SAR understanding and for the rational design of more potent and selective compounds.

Modulation of Pyrimidine Electrophilic and Nucleophilic Reactivity

Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Activity

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel chemical scaffolds with similar biological activity but improved pharmacological properties. nih.govbhsai.org These techniques are particularly valuable for navigating around patent-protected chemical space, overcoming liabilities of a current scaffold, or enhancing desired attributes such as potency, selectivity, and metabolic stability. nih.govacs.org

Scaffold Hopping: This strategy involves replacing the central core of a molecule—in this case, the this compound scaffold—with a structurally different moiety while preserving the essential pharmacophoric features. nih.gov For analogues of this compound, several scaffold hopping approaches can be envisioned based on successful examples in related pyrimidine series.

The thiolane ring also presents an opportunity for scaffold hopping. It could be replaced with other five- or six-membered saturated or unsaturated rings, such as cyclopentane, cyclohexane, or even aromatic rings like phenyl or pyridine, to explore different conformational spaces and potential new interactions with the target protein.

Bioisosteric Replacement: Bioisosterism refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological effects. nih.govwikipedia.org This strategy is often used to fine-tune the properties of a lead compound.

For the this compound scaffold, several bioisosteric replacements can be proposed:

Thiolane Ring Modifications: The sulfur atom in the thiolane ring can be replaced by other heteroatoms. For example, replacing sulfur with oxygen would yield a tetrahydrofuran (B95107) (THF) ring. This seemingly subtle change can significantly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability. nih.gov The replacement of sulfur with a methylene (B1212753) group (-CH2-) would result in a cyclopentyl moiety, altering the ring's pucker and lipophilicity.

Ether Linkage Replacement: The ether oxygen can be replaced with other linking groups. Substitution with a sulfur atom would create a thioether linkage, which could alter the bond angle and lipophilicity. An amine linkage (-NH-) is another common bioisosteric replacement for an ether, introducing a hydrogen bond donor and changing the basicity of the molecule.

Pyrimidine Ring Substitutions: While not strictly scaffold hopping, modifications to the pyrimidine ring itself fall under the umbrella of bioisosteric replacement. For example, substituting hydrogen atoms on the pyrimidine ring with fluorine can block metabolic oxidation and increase binding affinity due to favorable electronic interactions. wikipedia.org The introduction of small alkyl or alkoxy groups can also be explored to probe for additional hydrophobic interactions. In some 6-alkoxypyrimidine series, replacement of the oxygen at position 6 with a sulfur atom has been shown to decrease antiviral activity, highlighting the sensitivity of this position to bioisosteric changes. nih.govacs.org

The following table illustrates potential bioisosteric replacements for the this compound scaffold and the anticipated impact on molecular properties.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

| Thiolane Ring (Sulfur) | Tetrahydrofuran Ring (Oxygen) | Modulate polarity and hydrogen bonding potential. nih.gov | Increased polarity, potential for improved solubility, altered metabolic profile. |

| Thiolane Ring (Sulfur) | Cyclopentane Ring (Methylene) | Alter ring pucker and lipophilicity. | Increased lipophilicity, different conformational presentation to the target. |

| Ether Linkage (-O-) | Thioether Linkage (-S-) | Modify bond angle and lipophilicity. | Increased lipophilicity, altered geometry. |

| Ether Linkage (-O-) | Amine Linkage (-NH-) | Introduce hydrogen bond donor capability and alter basicity. | Increased polarity, potential for new hydrogen bonds, altered pKa. |

| Pyrimidine C-H | Pyrimidine C-F | Block metabolic oxidation, enhance binding affinity. wikipedia.org | Increased metabolic stability, potential for improved potency. |

These strategies provide a rational framework for generating novel analogues of this compound with potentially enhanced therapeutic profiles. The success of these approaches is ultimately determined by empirical testing and detailed biological evaluation.

Development of Predictive SAR Models for Optimized Analogues

To accelerate the drug discovery process and reduce the reliance on costly and time-consuming synthesis and testing of numerous compounds, computational methods are employed to develop predictive Structure-Activity Relationship (SAR) models. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govtandfonline.com

For a series of this compound analogues, a QSAR model could be developed to predict their biological activity based on a set of calculated molecular descriptors. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies (e.g., HOMO and LUMO). mdpi.com

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).

The general workflow for developing a predictive QSAR model involves several key steps:

Data Set Curation: A dataset of this compound analogues with experimentally determined biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to establish a mathematical relationship between the descriptors and the biological activity. nih.govacs.org ANN models can be particularly useful when the relationship between structure and activity is nonlinear. nih.gov

Model Validation: The predictive ability of the model is rigorously assessed using the test set and other statistical validation techniques. A robust and predictive QSAR model can then be used to screen virtual libraries of yet-to-be-synthesized compounds. mdpi.comtandfonline.com

For instance, a hypothetical QSAR study on a series of this compound analogues might reveal that specific descriptors are crucial for activity. The table below illustrates a hypothetical set of descriptors and their potential influence on the biological activity of these analogues.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Partial charge on the thiolane sulfur | A more negative partial charge might indicate a stronger potential for hydrogen bonding or other electrostatic interactions, potentially increasing activity. |

| Steric | Molecular volume of substituents on the pyrimidine ring | An optimal volume might be required for a snug fit in the binding pocket; excessively large or small substituents could decrease activity. |

| Hydrophobic | LogP (octanol-water partition coefficient) | A specific range of lipophilicity might be necessary for optimal cell permeability and target engagement. |

| Topological | Number of rotatable bonds | Increased flexibility might be beneficial for adopting the correct binding conformation, but excessive flexibility could be entropically unfavorable. |